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molecular formula C10H18FNO3 B3021913 tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 955028-88-3

tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No. B3021913
M. Wt: 219.25
InChI Key: XRNLYXKYODGLMI-SFYZADRCSA-N
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Patent
US08138181B2

Procedure details

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate [van Niel, M. B.; et al.; J. Med: Chem. 1999, 42, 2087-2104] (52.27 g, 241 mmol) was dissolved in anhydrous MeOH (600 mL), cooled to 0° C. and treated in portions with sodium borohydride (37.8 g, 361 mmol) over a 15 minute period. After stirring at 0° C. for 30 minutes, the mixture was stirred at ambient temperature for 4 hours. The mixture was concentrated under reduced pressure and the residue was partitioned between saturated ammonium chloride solution (400 mL) and EtOAc (400 mL). The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with brine (200 mL), dried over Na2SO4, filtered and concentrated to provide the desired product as a thick oil that slowly solidified upon standing (52.7 g).
Quantity
52.27 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]1[C:7](=[O:8])[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]1.[BH4-].[Na+]>CO>[F:1][CH:2]1[CH:7]([OH:8])[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
52.27 g
Type
reactant
Smiles
FC1CN(CCC1=O)C(=O)OC(C)(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
37.8 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between saturated ammonium chloride solution (400 mL) and EtOAc (400 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1CN(CCC1O)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08138181B2

Procedure details

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate [van Niel, M. B.; et al.; J. Med: Chem. 1999, 42, 2087-2104] (52.27 g, 241 mmol) was dissolved in anhydrous MeOH (600 mL), cooled to 0° C. and treated in portions with sodium borohydride (37.8 g, 361 mmol) over a 15 minute period. After stirring at 0° C. for 30 minutes, the mixture was stirred at ambient temperature for 4 hours. The mixture was concentrated under reduced pressure and the residue was partitioned between saturated ammonium chloride solution (400 mL) and EtOAc (400 mL). The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with brine (200 mL), dried over Na2SO4, filtered and concentrated to provide the desired product as a thick oil that slowly solidified upon standing (52.7 g).
Quantity
52.27 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]1[C:7](=[O:8])[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]1.[BH4-].[Na+]>CO>[F:1][CH:2]1[CH:7]([OH:8])[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
52.27 g
Type
reactant
Smiles
FC1CN(CCC1=O)C(=O)OC(C)(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
37.8 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between saturated ammonium chloride solution (400 mL) and EtOAc (400 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1CN(CCC1O)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08138181B2

Procedure details

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate [van Niel, M. B.; et al.; J. Med: Chem. 1999, 42, 2087-2104] (52.27 g, 241 mmol) was dissolved in anhydrous MeOH (600 mL), cooled to 0° C. and treated in portions with sodium borohydride (37.8 g, 361 mmol) over a 15 minute period. After stirring at 0° C. for 30 minutes, the mixture was stirred at ambient temperature for 4 hours. The mixture was concentrated under reduced pressure and the residue was partitioned between saturated ammonium chloride solution (400 mL) and EtOAc (400 mL). The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with brine (200 mL), dried over Na2SO4, filtered and concentrated to provide the desired product as a thick oil that slowly solidified upon standing (52.7 g).
Quantity
52.27 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]1[C:7](=[O:8])[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]1.[BH4-].[Na+]>CO>[F:1][CH:2]1[CH:7]([OH:8])[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
52.27 g
Type
reactant
Smiles
FC1CN(CCC1=O)C(=O)OC(C)(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
37.8 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between saturated ammonium chloride solution (400 mL) and EtOAc (400 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1CN(CCC1O)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08138181B2

Procedure details

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate [van Niel, M. B.; et al.; J. Med: Chem. 1999, 42, 2087-2104] (52.27 g, 241 mmol) was dissolved in anhydrous MeOH (600 mL), cooled to 0° C. and treated in portions with sodium borohydride (37.8 g, 361 mmol) over a 15 minute period. After stirring at 0° C. for 30 minutes, the mixture was stirred at ambient temperature for 4 hours. The mixture was concentrated under reduced pressure and the residue was partitioned between saturated ammonium chloride solution (400 mL) and EtOAc (400 mL). The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with brine (200 mL), dried over Na2SO4, filtered and concentrated to provide the desired product as a thick oil that slowly solidified upon standing (52.7 g).
Quantity
52.27 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]1[C:7](=[O:8])[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]1.[BH4-].[Na+]>CO>[F:1][CH:2]1[CH:7]([OH:8])[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
52.27 g
Type
reactant
Smiles
FC1CN(CCC1=O)C(=O)OC(C)(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
37.8 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between saturated ammonium chloride solution (400 mL) and EtOAc (400 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1CN(CCC1O)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08138181B2

Procedure details

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate [van Niel, M. B.; et al.; J. Med: Chem. 1999, 42, 2087-2104] (52.27 g, 241 mmol) was dissolved in anhydrous MeOH (600 mL), cooled to 0° C. and treated in portions with sodium borohydride (37.8 g, 361 mmol) over a 15 minute period. After stirring at 0° C. for 30 minutes, the mixture was stirred at ambient temperature for 4 hours. The mixture was concentrated under reduced pressure and the residue was partitioned between saturated ammonium chloride solution (400 mL) and EtOAc (400 mL). The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with brine (200 mL), dried over Na2SO4, filtered and concentrated to provide the desired product as a thick oil that slowly solidified upon standing (52.7 g).
Quantity
52.27 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]1[C:7](=[O:8])[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]1.[BH4-].[Na+]>CO>[F:1][CH:2]1[CH:7]([OH:8])[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
52.27 g
Type
reactant
Smiles
FC1CN(CCC1=O)C(=O)OC(C)(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
37.8 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between saturated ammonium chloride solution (400 mL) and EtOAc (400 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1CN(CCC1O)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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